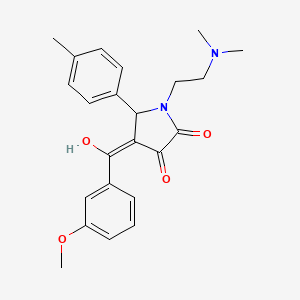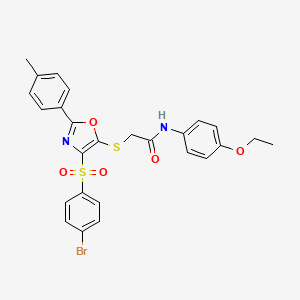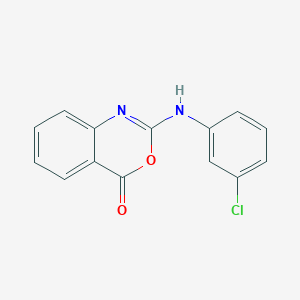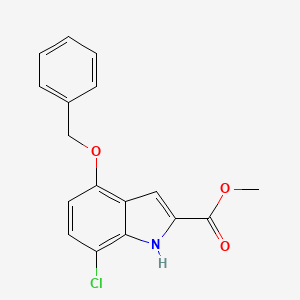
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of these compounds is unique and allows for the exploration of new possibilities in drug discovery, material science, and chemical synthesis. For example, [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate contains total 40 bond(s); 22 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide has properties like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Aplicaciones Científicas De Investigación
Neuroprotective Agents in Cerebral Ischemia
Compounds structurally similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide have been studied for their neuroprotective effects, particularly in the context of acute ischemic stroke. For example, licostinel, a competitive antagonist of glycine at the N-methyl-D-aspartate (NMDA) receptor, demonstrates efficacy as a neuroprotective agent in animal models of cerebral ischemia. It has been shown that lower doses of licostinel are safe and tolerable in acute stroke patients, suggesting a potential pathway for similar compounds to be explored for neuroprotection in human subjects (Albers et al., 1999).
Vascular Effects of Angiotensin-Converting Enzyme Inhibition
The role of angiotensin-converting enzyme (ACE) inhibitors in modulating vascular function has been extensively studied. ACE inhibitors, like quinapril, have been demonstrated to improve endothelial dysfunction in patients with coronary artery disease through mechanisms likely related to the attenuation of angiotensin II effects and enhancement of nitric oxide (NO) release from endothelial cells (Mancini et al., 1996). This suggests that compounds influencing the ACE pathway or NO production could have significant implications for cardiovascular health.
Pharmacokinetics and Metabolism
Research into the metabolic fate of pharmacologically active compounds is crucial for understanding their efficacy, safety, and mechanism of action. Studies on the pharmacokinetics of related compounds, such as the neuroprotective agent NBQX, provide a framework for investigating how similar drugs are metabolized and distributed within the body. Insights into the pharmacokinetics can inform dosage regimens and potential drug interactions (Ingwersen et al., 1994).
Antioxidant Therapy and Vascular Function
The therapeutic potential of antioxidants in improving vascular function is another area of interest. N-acetylcysteine (NAC), for example, has been shown to inhibit muscle fatigue and improve performance in human studies, suggesting a role for oxidative stress modulation in physiological function (Reid et al., 1994). This highlights the potential for this compound and similar compounds to be explored for their antioxidant properties and impact on muscle and vascular health.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-7-8-15(11-17(13)20)19-18(23)14-4-2-6-16(10-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZIVLRKCJROMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)
![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)

![4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2710138.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2710141.png)

![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)
![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2710153.png)
![6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
